1-[2-(4-Chlorophenyl)-1-phenylethenyl]pyrrolidine
Description
Properties
CAS No. |
912339-31-2 |
|---|---|
Molecular Formula |
C18H18ClN |
Molecular Weight |
283.8 g/mol |
IUPAC Name |
1-[2-(4-chlorophenyl)-1-phenylethenyl]pyrrolidine |
InChI |
InChI=1S/C18H18ClN/c19-17-10-8-15(9-11-17)14-18(20-12-4-5-13-20)16-6-2-1-3-7-16/h1-3,6-11,14H,4-5,12-13H2 |
InChI Key |
FUNJKZAXQMPIFO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=CC2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(4-Chlorophenyl)-1-phenylethenyl]pyrrolidine typically involves the reaction of 4-chlorobenzaldehyde with phenylacetylene in the presence of a base to form the corresponding chalcone. This intermediate is then subjected to a cyclization reaction with pyrrolidine under acidic or basic conditions to yield the final product. The reaction conditions, such as temperature, solvent, and catalyst, can vary depending on the desired yield and purity of the compound.
Industrial Production Methods: Industrial production of 1-[2-(4-Chlorophenyl)-1-phenylethenyl]pyrrolidine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(4-Chlorophenyl)-1-phenylethenyl]pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides in the presence of a base or catalyst.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
1-[2-(4-Chlorophenyl)-1-phenylethenyl]pyrrolidine has been investigated for its potential as a melanocortin receptor 4 (MCR4) agonist. MCR4 agonists are of significant interest due to their roles in regulating energy homeostasis and sexual function. The compound has shown promise in treating conditions such as obesity, male and female sexual dysfunctions, and diabetes mellitus by potentially enhancing glucose tolerance and decreasing insulin resistance .
Table 1: Potential Therapeutic Applications
Anticancer Research
Recent studies have explored the synthesis of derivatives related to 1-[2-(4-Chlorophenyl)-1-phenylethenyl]pyrrolidine that incorporate triazole structures. These derivatives have been characterized for their anticancer properties, showing potential interactions with metalloproteinase receptors, which play a crucial role in cancer progression. Molecular docking studies indicated favorable interactions with specific amino acids within the MMP-2 receptor, suggesting a pathway for therapeutic development against cancer .
Neuropharmacology
The compound is also being studied for its effects on the central nervous system (CNS). Research into allosteric modulators of G protein-coupled receptors (GPCRs) has highlighted the potential of pyrrolidine derivatives in developing treatments for CNS disorders, including anxiety and depression. The modulation of these receptors could lead to innovative therapeutic strategies for managing such conditions .
Synthesis and Structural Analysis
The synthesis of 1-[2-(4-Chlorophenyl)-1-phenylethenyl]pyrrolidine involves several chemical processes that enhance its stability and bioavailability. Advanced computational methods like Density Functional Theory (DFT) have been employed to analyze the molecular structure and predict its reactivity and interaction with biological targets .
Mechanism of Action
The mechanism of action of 1-[2-(4-Chlorophenyl)-1-phenylethenyl]pyrrolidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table highlights key structural differences between 1-[2-(4-Chlorophenyl)-1-phenylethenyl]pyrrolidine and related compounds:
Physicochemical Properties
The chlorine substituent and styryl linkage influence properties such as logP, solubility, and molecular weight:
*Estimated based on structural analogs.
Key Observations :
- The chlorine atom and styryl group in the target compound increase hydrophobicity compared to non-chlorinated analogs like 1-(1-phenylethenyl)pyrrolidine .
- Carboxamide derivatives (e.g., N-(4-Chlorophenyl)pyrrolidine-1-carboxamide) exhibit improved solubility due to hydrogen-bonding capacity .
Biological Activity
1-[2-(4-Chlorophenyl)-1-phenylethenyl]pyrrolidine is a compound that has garnered attention due to its potential biological activities, particularly in pharmacology. This article synthesizes recent findings on its biological activity, including antimicrobial, anti-inflammatory, and anticancer effects, and discusses structure-activity relationships (SAR) that contribute to its efficacy.
Chemical Structure and Properties
The compound features a pyrrolidine ring substituted with a 4-chlorophenyl group and a phenylethenyl moiety, which is significant for its biological interactions. The presence of the chlorophenyl group has been linked to enhanced biological activity in various studies.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrrolidine derivatives, including those similar to 1-[2-(4-Chlorophenyl)-1-phenylethenyl]pyrrolidine. For instance, compounds containing the 4-chlorophenyl group have shown significant activity against Gram-negative bacteria such as Acinetobacter baumannii and Escherichia coli. In particular, derivatives with this substitution exhibited a minimum inhibitory concentration (MIC) of 31.25 μg/mL against A. baumannii, outperforming standard antibiotics like ampicillin (MIC: 125 μg/mL) .
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| 1-[2-(4-Chlorophenyl)-... | 31.25 | A. baumannii |
| Ethambutol | 125 | Mycobacterium tuberculosis |
| Ampicillin | 125 | Various Gram-negative |
Anti-inflammatory Activity
1-[2-(4-Chlorophenyl)-1-phenylethenyl]pyrrolidine has also been investigated for its anti-inflammatory properties. Studies have indicated that pyrrolidine derivatives can inhibit leukotriene A(4) hydrolase, an enzyme involved in inflammatory pathways. This inhibition can potentially reduce the production of pro-inflammatory mediators such as leukotriene B(4), which is implicated in conditions like inflammatory bowel disease .
Anticancer Activity
The anticancer potential of pyrrolidine derivatives has been explored in various models. Compounds similar to 1-[2-(4-Chlorophenyl)-1-phenylethenyl]pyrrolidine have demonstrated cytotoxic effects against cancer cell lines in vitro. For example, one study found that certain pyrrolidine derivatives inhibited cell proliferation in breast cancer cell lines by inducing apoptosis . The mechanism appears to involve the modulation of signaling pathways related to cell survival and proliferation.
Structure-Activity Relationships (SAR)
The biological activity of pyrrolidine derivatives is significantly influenced by their structural components. The presence of electron-withdrawing groups such as chloro and nitro groups enhances their potency against various biological targets. For instance, modifications on the pyrrolidine ring or substituents on the phenyl groups can lead to variations in activity levels:
| Substituent | Effect on Activity |
|---|---|
| 4-Chlorophenyl | Increased antimicrobial activity |
| Nitro group | Enhanced anticancer properties |
| Alkyl substitutions | Variable effects on potency |
Case Studies
Several case studies illustrate the efficacy of pyrrolidine derivatives:
- Antimicrobial Efficacy : A study evaluated a series of pyrrolidine derivatives against E. coli and found that compounds with a 4-chlorophenyl substitution had IC50 values comparable to established antibiotics like novobiocin .
- Anti-inflammatory Mechanism : Research involving RAW264.7 macrophages demonstrated that certain pyrrolidine derivatives effectively inhibited LPS-induced nitric oxide production, suggesting potential therapeutic applications in inflammatory diseases .
- Cytotoxicity Against Cancer Cells : In vitro studies showed that specific pyrrolidine compounds could induce apoptosis in human breast cancer cells, indicating their potential as anticancer agents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
